molecular formula C7H14N2O4 B556901 (2R,6S)-2,6-diaminoheptanedioic acid CAS No. 922-54-3

(2R,6S)-2,6-diaminoheptanedioic acid

Cat. No. B556901
CAS RN: 922-54-3
M. Wt: 190.2 g/mol
InChI Key: GMKMEZVLHJARHF-SYDPRGILSA-N
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Description

“(2R,6S)-2,6-diaminoheptanedioic acid” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It has a molecular formula of C7H12N2O4 .


Molecular Structure Analysis

The molecular formula of “(2R,6S)-2,6-diaminoheptanedioic acid” is C7H12N2O4 . It has an average mass of 188.182 Da and a monoisotopic mass of 188.080811 Da .


Physical And Chemical Properties Analysis

“(2R,6S)-2,6-diaminoheptanedioic acid” has a boiling point of 426.7±45.0 °C at 760 mmHg and a flash point of 211.8±28.7 °C . It has 6 hydrogen bond acceptors and 6 hydrogen bond donors .

Scientific Research Applications

  • Antibacterial and Herbicidal Agents : (2R,6S)-2,6-diaminoheptanedioic acid shows potential in inhibiting enzymes of the diaminopimelate pathway, which is crucial in L-lysine biosynthesis. This inhibition could lead to the development of selective antibacterial agents or herbicides (Bold et al., 1992).

  • Neuropeptide Y (NPY) Y4 Receptor Agonists : This compound has been used in the synthesis of high-affinity agonists for the NPY Y4 receptor, derived from human pancreatic polypeptide. Such agonists have potential applications in treating disorders related to this receptor (Kuhn et al., 2016).

  • Biological and Chemical Research : The compound and its derivatives are also used in various biological and chemical research applications, including the study of chiral compounds and the development of new synthetic methodologies (Gerlach, 1985).

  • Drug Development and Synthesis : Some derivatives of (2R,6S)-2,6-diaminoheptanedioic acid are being explored for their potential in drug development. This includes research into novel substrate-based inhibitors and compounds with possible pharmaceutical applications (Williams et al., 1996).

  • Microbial Induction of Plant Immunity : Derivatives of (2R,6S)-2,6-diaminoheptanedioic acid, such as 2,3-butanediol, have been shown to induce systemic defense responses in plants against multiple viruses, highlighting its potential use in agricultural biotechnology (Kong et al., 2018).

  • Immunostimulatory Applications : Some lipopeptides containing derivatives of this compound have been found to stimulate B-lymphocytes and macrophages, suggesting potential applications in immunology and vaccine development (Metzger et al., 1991).

properties

IUPAC Name

(2S,6R)-2,6-diaminoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKMEZVLHJARHF-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diaminopimelic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13709
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(2R,6S)-2,6-diaminoheptanedioic acid

CAS RN

922-54-3
Record name Diaminopimelic acid, meso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIAMINOPIMELIC ACID, MESO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KRL7N7GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EM Rodriguez-Lopez - 2017 - era.library.ualberta.ca
The enzyme LL.-diaminopimelate aminotransferase (Dapl) catalyzes the transformation of L-THDP to LL-DAP during the biosynthesis of lysine in plants, alga, and in some pathogenic …
Number of citations: 2 era.library.ualberta.ca
M Kurosu, K Li - The Journal of organic chemistry, 2008 - ACS Publications
A wide variety of p-tolyl thioriboside donors are examined for O-ribosylations of primary and secondary alcohols. p-Tolylsulfenyl trifluoromethanesulfonate (p-TolSOTf) is very effective in …
Number of citations: 28 pubs.acs.org
ME Mahmoud, SM Elsayed, SELME Mahmoud… - Journal of Molecular …, 2022 - Elsevier
Metal-organic frameworks (MOFs) as porous or spongy materials have recently attracted research interests and industrial applications in different disciplines owing to the well-known …
Number of citations: 29 www.sciencedirect.com
ME Mahmoud, SM Elsayed, SELME Mahmoud… - Polyhedron, 2022 - Elsevier
In the last two years, excessive amounts of antibiotics and other drugs were used to minimize the symptoms of COVID-19 as well as other newly discovered modified viruses. This has …
Number of citations: 6 www.sciencedirect.com
MW Marney - 2019 - search.proquest.com
Metabolomics evaluates the fluctuations between entire sets of metabolites in a given system. This form of research provides a look at the effects of environmental or genetic conditions …
Number of citations: 0 search.proquest.com

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